molecular formula C10H13ClFN B568016 (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride CAS No. 1269437-73-1

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cat. No. B568016
M. Wt: 201.669
InChI Key: JEDQGNZWUCZQQJ-HNCPQSOCSA-N
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Description

“®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “4-Fluorobenzylamine”, which is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands1.



Synthesis Analysis

The synthesis of related compounds such as “(4-Fluorophenyl)methanamine hydrochloride” has been documented2. However, the specific synthesis process for “®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride” is not directly available. However, the InChI code for a related compound, “(4-Fluorophenyl)methanamine hydrochloride”, is 1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H2.



Chemical Reactions Analysis

The specific chemical reactions involving “®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride” are not available in the searched resources. However, related compounds such as “(4-Fluorophenyl)methanamine hydrochloride” are used in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride” are not readily available in the searched resources.


Scientific Research Applications

Chemical Structure and Pharmacological Activity

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a compound that features a cyclopropane ring, which is known to confer rigidity to molecular structures, potentially affecting the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. The presence of a cyclopropane moiety in drug molecules can enhance metabolic stability and modify therapeutic profiles (Novakov et al., 2018). This structural feature is associated with a wide range of pharmacological activities, making it a valuable component in the development of new therapeutic agents.

Application in Drug Design and Synthesis

Cyclopropane-containing analogs of pharmacologically active compounds exhibit a variety of biological activities, demonstrating the utility of this structure in drug design. The cyclopropane ring serves as a pharmacophore that can improve the potency and selectivity of compounds targeting specific receptors or enzymes. For example, arylcycloalkylamines, which include cyclopropane moieties, have been identified as critical pharmacophoric groups in several antipsychotic agents, highlighting the role of cyclopropane in enhancing receptor affinity and selectivity (Sikazwe et al., 2009).

Safety And Hazards

The safety and hazards associated with “®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride” are not readily available in the searched resources. However, a related compound, “(4-Fluorophenyl)methanamine hydrochloride”, has been classified with the GHS07 pictogram and has the signal word ‘Warning’. The hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation2.


Future Directions

The future directions for the study and application of “®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride” are not readily available in the searched resources. However, related compounds such as “(4-Fluorophenyl)methanamine hydrochloride” are being studied for various applications2.


properties

IUPAC Name

(R)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQGNZWUCZQQJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679637
Record name (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

CAS RN

1269437-73-1
Record name Benzenemethanamine, α-cyclopropyl-4-fluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269437-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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